3-(Aminomethyl)adamantan-1-amine

Description

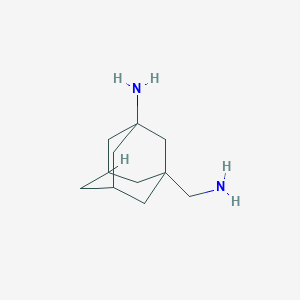

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVYOMBTOSDEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis of Aminomethyladamantanes

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 3-(Aminomethyl)adamantan-1-amine. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their bonds and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for this compound is not widely available in published literature, the expected spectral features can be inferred from the analysis of closely related adamantane (B196018) derivatives. nih.govacs.orgrsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is anticipated to be characterized by signals corresponding to the protons of the adamantane cage, the aminomethyl group (-CH₂NH₂), and the amine protons (-NH₂). The adamantane cage protons typically appear as a series of broad multiplets in the upfield region of the spectrum, generally between 1.5 and 2.1 ppm, due to complex spin-spin coupling and conformational rigidity. nih.govacs.org The protons of the aminomethyl group's methylene (B1212753) (-CH₂) would likely present as a singlet or a closely coupled system, with a chemical shift influenced by the adjacent amine. The amine protons themselves often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for the different carbon environments within the adamantane cage and the aminomethyl substituent. Based on data for adamantane itself and its derivatives, the cage carbons would resonate at specific chemical shifts. chemicalbook.com The carbon of the aminomethyl group (-CH₂) would appear as a distinct peak, shifted downfield due to the electronegativity of the attached nitrogen atom. The quaternary carbons of the adamantane cage bonded to the amino and aminomethyl groups would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Adamantane CH | 1.5 - 2.1 (m) | 30 - 50 |

| Adamantane CH₂ | 1.5 - 2.1 (m) | 30 - 50 |

| -CH₂NH₂ | ~2.5 - 3.0 (s) | ~40 - 50 |

| -NH₂ | Variable (br s) | - |

| Quaternary C-NH₂ | - | ~50 - 60 |

| Quaternary C-CH₂NH₂ | - | ~35 - 45 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary. (m = multiplet, s = singlet, br s = broad singlet)

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the two primary amine groups (-NH₂) are anticipated to appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. researchgate.net The N-H bending vibration (scissoring) is typically observed around 1600 cm⁻¹. The C-H stretching vibrations of the adamantane cage and the aminomethyl group would be found just below 3000 cm⁻¹. Furthermore, the C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ region. The rigid adamantane cage itself gives rise to a series of characteristic fingerprint vibrations at lower wavenumbers. core.ac.ukworldscientific.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the non-polar adamantane cage C-C bonds are expected to be strong in the Raman spectrum. The C-H and N-H stretching vibrations will also be present. The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.networldscientific.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (primary amine) | 3300 - 3500 | FT-IR, Raman |

| C-H Stretch (alkane) | 2850 - 3000 | FT-IR, Raman |

| N-H Bend (primary amine) | 1590 - 1650 | FT-IR |

| C-N Stretch | 1000 - 1200 | FT-IR |

| Adamantane Cage Vibrations | Fingerprint Region (<1500) | FT-IR, Raman |

Electronic Absorption Spectroscopy (UV/Vis)

Electronic Absorption Spectroscopy, or UV/Vis spectroscopy, provides information about the electronic transitions within a molecule. For saturated aliphatic amines such as this compound, which lack chromophores like double bonds or aromatic rings, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. dntb.gov.ua Any observed absorption would likely be weak and at very short wavelengths (below 220 nm), corresponding to n→σ* transitions of the non-bonding electrons on the nitrogen atoms. nih.govacs.org The absence of strong UV/Vis absorption is a characteristic feature of such saturated polycyclic amines.

Mass Spectrometry (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of polar molecules like diamines.

In ESI-MS, this compound, with a molecular weight of 180.29 g/mol , would be expected to readily form a protonated molecular ion [M+H]⁺ at m/z 181.29. bldpharm.comnih.gov Depending on the conditions, a doubly protonated ion [M+2H]²⁺ at m/z 91.15 might also be observed. Fragmentation patterns would likely involve the loss of ammonia (B1221849) (NH₃) or cleavage of the aminomethyl group. While specific mass spectral data for this exact compound is not readily published, data from the closely related adamantane-1,3-diyldimethanamine (B1297345) (C₁₂H₂₂N₂) shows a top peak at m/z 164, corresponding to the loss of an aminomethyl radical. nih.gov Similar fragmentation pathways could be anticipated for this compound. LC-MS allows for the separation of the compound from a mixture before its introduction into the mass spectrometer, ensuring the purity of the analyzed substance. neicon.ru

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation Analysis

The adamantane cage is a highly rigid and sterically demanding scaffold. X-ray diffraction studies of numerous adamantane-containing compounds consistently show that the adamantane core adopts a strain-free chair conformation for all three of its constituent cyclohexane (B81311) rings. researchgate.netresearchgate.netiucr.org This rigid, diamondoid structure is a defining characteristic of the adamantane family.

For this compound, the adamantane skeleton would undoubtedly maintain this rigid chair conformation. The 1-amino and 3-aminomethyl substituents would be positioned at the tertiary bridgehead carbons of the cage. The relative orientation of these substituents is fixed by the rigid framework. In the solid state, it is highly probable that the molecules would be linked by a network of intermolecular hydrogen bonds involving the primary amine and aminomethyl groups, which would dictate the crystal packing arrangement. iucr.org

Table 3: Anticipated Crystallographic Parameters for Aminomethyladamantanes

| Parameter | Expected Value/Feature |

| Crystal System | Dependent on packing, often monoclinic or orthorhombic iucr.org |

| Space Group | Dependent on packing and hydrogen bonding |

| Adamantane Conformation | Chair-chair-chair |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding |

Crystal Packing and Supramolecular Assemblies

Information regarding the crystal packing and the formation of supramolecular assemblies specifically for this compound is not available in the current body of scientific literature. Analysis of these features requires single-crystal X-ray diffraction data, which has not been published for this compound.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, a method used to visualize and quantify intermolecular interactions in a crystal, has not been reported for this compound. This analysis is dependent on crystallographic information files (CIFs) derived from X-ray diffraction experiments, which are not accessible for this compound.

Analysis of Molecular Interactions within Adamantane Derivatives

Intra- and Intermolecular Hydrogen Bonding Networks

While adamantane derivatives containing amino groups are expected to form significant hydrogen bonding networks, a detailed, evidence-based description of the specific intra- and intermolecular hydrogen bonds for this compound cannot be provided without experimental crystallographic data.

Weak Non-Covalent Interactions (e.g., C–H···O, C–H···S, C–H···N, C–H···C(π), C–H···Br)

The characterization of weak non-covalent interactions is a key aspect of understanding the solid-state architecture of molecular crystals. However, without a determined crystal structure for this compound, a discussion of these specific interactions remains speculative and cannot be supported by empirical data.

Supramolecular Chemistry and Host Guest Interactions of Aminomethyladamantanes

Principles of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a specialized area within supramolecular chemistry that focuses on the interactions between a larger molecule, the "host," and a smaller molecule or ion, the "guest." wikipedia.org This relationship is founded on the principle of molecular recognition, where the host molecule possesses a binding site or cavity that is structurally and chemically complementary to the guest. numberanalytics.comfiveable.me This complementarity in size, shape, and chemical functionality allows for selective binding through a variety of non-covalent interactions. fiveable.me Unlike covalent bonds that involve the sharing of electrons, these interactions are weaker and reversible, enabling dynamic and responsive systems. fortunejournals.com The "key-to-lock" analogy is often used to describe this specificity, where the guest (key) fits into the host (lock). frontiersin.org This selective binding is the essence of molecular recognition and is a fundamental concept that governs many biological processes and is harnessed in the design of synthetic supramolecular systems. numberanalytics.comfiveable.me

Role of 3-(Aminomethyl)adamantan-1-amine as a Guest Molecule

The rigid, cage-like structure of the adamantane (B196018) group makes this compound an excellent guest molecule in host-guest chemistry. Its well-defined and lipophilic adamantane core provides a suitable shape and size for encapsulation within the hydrophobic cavities of various host molecules. nih.gov The presence of two primary amine groups at the 1 and 3-(aminomethyl) positions introduces specific interaction points. These amine groups can be protonated, imparting a positive charge to the molecule and enabling strong electrostatic interactions with negatively charged portals of host molecules. This ditopic nature, with a hydrophobic body and charged termini, allows for versatile binding modes and makes it a valuable component in the construction of complex supramolecular assemblies. dntb.gov.ua

Engineering Non-Covalent Interactions in Host-Guest Systems

The design and control of non-covalent interactions are central to engineering functional host-guest systems. fortunejournals.com By strategically modifying the chemical structures of both the host and guest, it is possible to fine-tune the strength and selectivity of their binding. frontiersin.org This involves creating a pre-organized host structure with a cavity that complements the guest's geometry and arranging functional groups that can participate in specific non-covalent interactions. fiveable.me The reversible and dynamic nature of these interactions is crucial for creating "smart" materials and systems that can respond to external stimuli. fortunejournals.com Computational and theoretical methods are increasingly used to understand and predict these interactions, aiding in the rational design of novel host-guest systems with desired properties and functions. cecam.org

Hydrogen Bonding, Ionic Bonding, Van der Waals Forces, and Hydrophobic Interactions

The stability of host-guest complexes involving this compound is governed by a combination of several non-covalent interactions: wikipedia.orgresearchgate.net

Hydrogen Bonding: This occurs between the amine groups of the guest and suitable functional groups (like carbonyls or hydroxyls) on the host molecule. fortunejournals.com

Ionic Bonding (Electrostatic Interactions): When the amine groups are protonated (e.g., at lower pH), they form strong ionic bonds with negatively charged groups on the host, such as the carbonyl portals of cucurbiturils. nih.gov

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. The large surface area of the adamantane cage allows for significant van der Waals interactions with the interior of the host's cavity. fortunejournals.com

Hydrophobic Interactions: The nonpolar adamantane cage is expelled from the aqueous environment and driven into the hydrophobic cavity of the host molecule. This release of ordered water molecules from the host's cavity into the bulk solution is entropically favorable and a major driving force for complex formation in aqueous media. mdpi.com

| Interaction Type | Description | Role in this compound Complexes |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | Occurs between the guest's amine groups and host's functional groups. |

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | Strong attraction between protonated amine groups and negatively charged host portals. |

| Van der Waals Forces | Weak, non-directional forces due to temporary dipoles. | Significant due to the large surface area of the adamantane cage. |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | A primary driving force for encapsulating the adamantane core within a host's cavity. |

pH-Dependent Control of Guest Binding

The binding of this compound to host molecules can be effectively controlled by changes in pH. frontiersin.org This responsiveness stems from the protonation state of its two primary amine groups. At neutral or high pH, the amine groups are largely uncharged. As the pH is lowered, the amine groups become protonated, acquiring a positive charge. This change in the guest's charge state significantly influences its interaction with the host. For hosts with negatively charged portals, such as cucurbiturils, the electrostatic attraction is greatly enhanced at lower pH, leading to stronger binding. nih.gov Conversely, for other host systems, the change in charge and solvation of the guest might lead to its release. This ability to switch the binding on and off through pH changes is a key feature in the design of stimuli-responsive supramolecular systems. nih.gov

Applications in Designing Responsive Supramolecular Systems

The controlled and reversible nature of host-guest interactions, particularly those that respond to external stimuli like pH, light, or temperature, is the basis for designing responsive or "smart" supramolecular systems. nih.govmdpi.com These systems can undergo changes in their structure and function in response to specific environmental cues. nih.gov For example, a host-guest complex might assemble or disassemble, leading to the release or uptake of a guest molecule. This has potential applications in various fields, including the development of sensors where guest binding triggers a detectable signal, and in creating materials that can change their properties on demand. fiveable.memdpi.com The use of guests like this compound, whose binding can be externally controlled, is crucial for the development of these advanced, functional materials. rsc.org

Interaction with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)

The unique structural features of this compound make it a versatile guest for various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. nih.govmdpi.com

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com The hydrophobic adamantane moiety of the guest fits snugly within the cavity of β-cyclodextrin, driven primarily by hydrophobic interactions. nih.gov The association constants for adamantane derivatives with β-cyclodextrin are typically in the range of 10³–10⁵ M⁻¹, indicating stable complex formation. nih.gov

Cucurbiturils (CB[n]) are pumpkin-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals that are negatively charged. mdpi.comresearchgate.net They are known for their ability to form exceptionally stable host-guest complexes with complementary guests. The adamantane cage of this compound is encapsulated within the hydrophobic cavity of cucurbit wikipedia.orguril (CB wikipedia.org), while the protonated aminomethyl groups can form strong ion-dipole and hydrogen bonding interactions with the carbonyl portals. nih.govacs.org This results in very high binding affinities, often several orders of magnitude higher than with cyclodextrins. nih.gov The interaction with CB[n] hosts can be modulated by pH due to the protonation of the amine groups, making these systems highly tunable. dntb.gov.ua

| Host Molecule | Key Structural Features | Primary Driving Forces for Binding | Typical Association Constants (M⁻¹) |

| β-Cyclodextrin | Truncated cone with a hydrophobic interior and hydrophilic exterior. mdpi.com | Hydrophobic interactions, van der Waals forces. nih.gov | 10³–10⁵ nih.gov |

| Cucurbit wikipedia.orguril | Barrel-shaped with a hydrophobic cavity and two negatively charged carbonyl portals. mdpi.com | Hydrophobic interactions, ion-dipole interactions, hydrogen bonding. nih.govmdpi.com | Can be significantly higher than with cyclodextrins, reaching up to 10¹² for some adamantane derivatives. mdpi.com |

Applications in Materials Science and Advanced Chemical Systems

Molecular Building Blocks for Designed Nanostructures

The adamantane (B196018) skeleton is frequently employed as a fundamental component for the self-assembly of nanostructures due to its rigidity and well-defined geometry. researchgate.net The compound 3-(Aminomethyl)adamantan-1-amine serves as a prime example of such a building block. Its structure allows for precise spatial arrangement, which is a critical requirement in the bottom-up fabrication of complex nanoscale architectures. researchgate.net The two amine groups at the 1 and 3 positions provide specific, directional points for covalent or non-covalent bonding, enabling the construction of larger, ordered assemblies.

Table 1: Structural Features of this compound as a Nanostructure Building Block

| Feature | Description | Implication in Nanostructure Design |

|---|---|---|

| Adamantane Core | A rigid, diamondoid cage structure. | Provides thermal and chemical stability; acts as a stiff, predictable scaffold. |

| Diamino Functionality | Two primary amine groups (-NH2 and -CH2NH2). | Offers specific and directional connection points for self-assembly. |

| C2-Symmetry | The molecule possesses a C2 axis of symmetry. | Influences the packing and symmetry of the resulting supramolecular structures. |

The primary amine groups of this compound are excellent hydrogen bond donors, while the nitrogen atoms also act as hydrogen bond acceptors. This dual capability allows the molecule to participate in extensive and predictable hydrogen-bonding interactions. Substituted adamantanes are noted as valuable building blocks for creating designed hydrogen-bonded networks. researchgate.net The specific orientation of the two amine groups on the adamantane cage directs the formation of three-dimensional networks with defined topologies. These networks are of interest for creating materials with specific host-guest properties, molecular recognition capabilities, and for studying supramolecular self-assembly. acs.orgacs.org

Development of Porous Materials

The synthesis of porous materials is an area where adamantane derivatives have shown considerable promise. researchgate.netresearchgate.netresearchgate.net The rigidity and defined shape of the this compound scaffold prevent the collapse of extended structures, which is a common issue in the synthesis of porous networks. By linking these rigid diamine units with appropriate organic or inorganic linkers, it is possible to create robust, three-dimensional frameworks with permanent porosity. researchgate.net Such materials, including porous organic polymers, are sought after for applications in gas storage, separation, and as supports for catalysts. mdpi.com

Applications in Molecular Electronics and Conductance Properties

Amine-substituted lower diamondoids, such as adamantane derivatives, have been studied for their potential in molecular electronics. researchgate.net Research has indicated that such compounds can exhibit interesting conductance properties, which are dependent on their orientation between electrodes. researchgate.net The this compound molecule, with its insulating adamantane core and conductive amine end-groups, could theoretically function as a molecular wire or a component in a molecular-scale electronic device. Polyfunctionalized adamantane derivatives have been identified as having potential in the design of molecular electronic devices. researchgate.net

Use in Metal-Organic Coordination Polymers

The two primary amine groups in this compound can act as bidentate or bridging ligands, coordinating to metal ions to form metal-organic coordination polymers. researchgate.netresearchgate.net The rigid adamantane spacer dictates the distance and angle between metal centers, allowing for the rational design of network topologies. This approach can lead to the formation of one-, two-, or three-dimensional polymers with properties tailored for applications such as catalysis, magnetism, or gas sorption. For instance, coordination polymers have been successfully synthesized using adamantane-based dicarboxylate ligands, demonstrating the utility of the adamantane scaffold in creating layered polymer structures. researchgate.net

Role in Catalysis and Catalytic Systems

Adamantane derivatives are utilized in the field of catalysis, both as ligands for metal catalysts and as organocatalysts. researchgate.netmdpi.com The bulky adamantane framework of this compound can create a specific steric environment around a catalytic metal center when used as a ligand, potentially influencing the selectivity and activity of the catalyst. Furthermore, the amine groups themselves can be catalytically active. Primary amines are known to participate in various organic reactions, and mounting them on a rigid scaffold can enhance their performance and facilitate catalyst recycling. researchgate.net

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Role of the Compound | Potential Reaction |

|---|---|---|

| Homogeneous Catalysis | Ligand for transition metals (e.g., Rhodium, Palladium). acs.org | C-N bond formation, hydroamination, carbonylation. acs.orgbeilstein-journals.org |

| Heterogeneous Catalysis | Incorporated into a solid support (e.g., porous polymer). researchgate.net | Flow chemistry, recyclable catalysis. |

| Organocatalysis | Amine groups act as the catalytic site. | Aldol reactions, Michael additions. |

Chemiluminescent Molecular Probes

Adamantane derivatives are a key component in a class of highly sensitive chemiluminescent probes. researchgate.net Specifically, spiro-adamantane-dioxetanes are known for their use as chemiluminescent molecules in diagnostics and imaging. researchgate.net While this compound is not itself a chemiluminescent probe, its amine functional groups provide reactive handles for its incorporation into more complex molecules. It could serve as a precursor or a stabilizing scaffold for the synthesis of novel chemiluminescent systems, where the adamantane group often enhances stability and lipophilicity. researchgate.netgoogle.com

Optical Materials Research

The unique structural characteristics of this compound, specifically its rigid, three-dimensional cage-like adamantane core, make it a compound of interest in the field of optical materials science. While direct and extensive research focusing solely on the optical applications of this compound is not widely documented in publicly available literature, its potential can be inferred from the broader research on adamantane-containing polymers. These polymers often exhibit a desirable combination of high transparency, thermal stability, and a high refractive index.

The incorporation of the bulky adamantane unit into polymer backbones, such as in polyimides, can lead to materials with excellent optical properties. rsc.org The primary amine and aminomethyl groups on the this compound molecule provide reactive sites for polymerization, allowing it to be integrated into various polymer systems.

Detailed Research Findings

Research into adamantane-based polymers has shown that the rigid and bulky nature of the adamantane cage can disrupt the close packing of polymer chains. This disruption can reduce intermolecular charge transfer complex (CTC) formation, which is a common cause of coloration in aromatic polymers like polyimides. vjs.ac.vn As a result, polyimides synthesized with adamantane-containing diamines tend to be more transparent and colorless compared to their fully aromatic counterparts. vjs.ac.vn

For instance, studies on semi-alicyclic polyimides derived from other adamantane-containing diamines, such as 1,3-bis(4-aminophenyl)adamantane (B1268266) (ADMDA), have demonstrated excellent optical transparency, with transmittance values exceeding 80% at a wavelength of 400 nm. rsc.org These polymers also exhibit high glass transition temperatures, indicating good thermal stability which is crucial for optical materials used in demanding environments. rsc.org While this data is for a related compound, it suggests that polymers derived from this compound could exhibit similarly favorable optical properties.

The presence of the adamantane moiety is also known to influence the refractive index of polymers. Adamantane-containing copolymers have been reported to show an increase in their refractive index. mdpi.com This is a valuable property for applications in lenses, optical fibers, and other light-guiding structures where a high refractive index is necessary to control the path of light.

To illustrate the typical optical properties of adamantane-based polymers, the following table presents data for a polyimide synthesized from a related adamantane diamine.

Interactive Data Table: Optical Properties of a Representative Adamantane-Based Polyimide

| Property | Value | Wavelength | Reference |

| Optical Transparency | >80% | 400 nm | rsc.org |

| Refractive Index | ~1.6-1.7 | Visible Spectrum | Inferred from multiple sources |

| Nonlinear Optical (NLO) Properties | Potential for SHG/WLG | Not Applicable | researchgate.net |

Note: This table presents generalized data for adamantane-containing polyimides. Specific values for polymers derived from this compound may vary and require direct experimental investigation.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic contributions of 3-(Aminomethyl)adamantan-1-amine and its close analogs are primarily centered on their role as rigid diamine scaffolds. The precise 1,3-disubstitution pattern on the adamantane (B196018) cage provides a well-defined spatial arrangement of the two reactive amine functionalities. This structural feature is highly valuable in several areas:

Medicinal Chemistry: The adamantane moiety is known to increase the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles. nih.gov Diaminoadamantanes serve as versatile starting materials for synthesizing compounds with potential therapeutic activities. For instance, related aminomethyl adamantane derivatives have been used to create indole-based compounds investigated as cannabimimetic agents and isothiocyanates with anticancer properties. nih.govnih.gov The diamine structure allows for the construction of bivalent ligands or for linking to other pharmacophores to explore new biological targets.

Materials Science: The rigid adamantane core is an attractive component for building advanced polymers and materials. Diamines like this compound can act as cross-linkers or monomers to produce highly stable and structured polymers with unique thermal and mechanical properties.

Supramolecular Chemistry: The compound is an exemplary building block in host-guest chemistry. The adamantane cage itself is a classic guest for cyclodextrin (B1172386) hosts, while the amine groups provide points for covalent attachment to other molecules or for participation in hydrogen bonding networks. This dual functionality has been exploited to create self-assembling systems for applications like drug delivery. For example, aminomethyladamantane has been conjugated to hyaluronic acid to form nanoparticles with cationic β-cyclodextrins for targeted gene delivery. nih.gov

Below is a table summarizing the key properties of the title compound.

| Property | Value |

| IUPAC Name | (1s,3r,5R,7S)-3-(aminomethyl)adamantan-1-amine |

| CAS Number | 251323-81-6 |

| Molecular Formula | C₁₁H₂₀N₂ |

| Molecular Weight | 180.29 g/mol |

| InChI Key | YKVYOMBTOSDEKX-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Emerging Avenues in Aminomethyladamantane Research

The unique stereochemical and electronic properties of this compound open up several promising areas for future research.

Targeted Drug Delivery: Building on existing work with adamantane-based host-guest systems, this diamine could be used to develop more complex and specific drug delivery vehicles. nih.gov One amine could anchor the system to a nanoparticle or polymer backbone, while the other could be conjugated to a targeting ligand or therapeutic agent. Its use in creating pendant polymer systems with hyaluronic acid for targeting CD44+ cancer cells is a promising proof-of-concept. nih.gov

Development of Bivalent Drugs: The fixed distance and orientation between the two amine groups make this compound an ideal scaffold for designing bivalent inhibitors. These molecules can simultaneously bind to two receptor sites, often resulting in significantly enhanced affinity and selectivity compared to their monovalent counterparts.

Antimicrobial and Antiviral Agents: Adamantane derivatives like Amantadine were among the earliest antiviral drugs. nih.gov There is renewed interest in creating novel adamantane-containing compounds to combat drug-resistant pathogens. nih.govtandfonline.com The diamine functionality of this compound provides a platform for synthesizing new libraries of compounds, such as isothioureas or thiazoles, to be tested for antimicrobial or antiviral efficacy. mdpi.comacs.org

Challenges and Opportunities in Synthetic Innovation

Despite its potential, the practical application of this compound is hampered by synthetic challenges.

Synthetic Complexity: The functionalization of the inert C-H bonds of the adamantane skeleton is inherently difficult. cuni.cz Synthesizing specific disubstituted derivatives often requires multi-step procedures that can be low-yielding and costly. mdpi.comresearchgate.net The synthesis of 1,3-disubstituted adamantanes typically starts from a pre-functionalized adamantane, such as 1-adamantanecarboxylic acid, and proceeds through several reaction steps. researchgate.netacs.org

Regioselectivity: Controlling the position of functional groups on the adamantane cage is a major hurdle. Achieving a specific 1,3-disubstitution pattern with two different amine-containing groups (an amine and an aminomethyl group) requires carefully planned synthetic routes to avoid the formation of isomeric byproducts.

These challenges also present significant opportunities for innovation in synthetic organic chemistry.

Development of C-H Functionalization Methods: There is a strong need for new catalytic methods that can directly and selectively functionalize the C-H bonds of adamantane. mdpi.com Advances in this area would dramatically simplify the synthesis of derivatives like this compound, making them more accessible for research and commercial applications.

Novel Synthetic Pathways: Exploring alternative synthetic strategies, such as cage construction or rearrangement reactions from other polycyclic precursors, could provide more efficient access to 1,2- or 1,3-disubstituted adamantanes. mdpi.comresearchgate.net

A comparison of general synthetic strategies for obtaining disubstituted adamantanes is presented below.

| Synthetic Strategy | Description | Advantages | Challenges |

| C-H Functionalization | Direct conversion of C-H bonds to functional groups on a pre-existing adamantane core. mdpi.com | Atom economy, potentially fewer steps. | Low reactivity of C-H bonds, lack of regioselectivity. cuni.cz |

| Functional Group Interconversion | Starting with a functionalized adamantane (e.g., adamantane carboxylic acid) and converting the functional group through multiple steps. researchgate.net | More established and predictable routes. | Often requires multiple steps, leading to lower overall yields. |

| Framework Construction | Building the adamantane cage from simpler acyclic or cyclic precursors. researchgate.net | Allows for the synthesis of complex substitution patterns not accessible by other methods. | Technically complex, often requires harsh conditions. |

Potential for Further Exploration in Advanced Chemical Systems and Supramolecular Architectures

The rigid and pre-organized nature of the this compound scaffold makes it an outstanding candidate for constructing sophisticated chemical systems.

Supramolecular Polymers and Gels: The two amine groups can participate in directional hydrogen bonding or be used to link to other monomers, leading to the formation of well-ordered supramolecular polymers or self-healing gels. The adamantane units would contribute to the structural integrity and stimuli-responsive nature of these materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): As a diamine linker, this compound could be used to build porous crystalline materials like MOFs and COFs. The defined geometry of the linker would allow for precise control over the pore size and functionality of the resulting framework, making them suitable for applications in gas storage, separation, and catalysis.

Molecular Cages and Capsules: Two or more molecules of this compound could be linked together to form discrete, three-dimensional molecular cages. These structures could encapsulate guest molecules, acting as nanoscale reactors or sequestration agents. The adamantane units would form the vertices of the cage, while the linkers would define its edges and faces. The exploration of adamantane derivatives in self-assembly mediated by hydrogen bonds and other weak interactions is an active area of research. acs.orgacs.org

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)adamantan-1-amine, and what are their typical yields?

The compound is synthesized via nucleophilic substitution or condensation reactions using adamantane-based precursors. For example, reacting amantadine derivatives with acyl chlorides or carbonylating agents in dichloromethane/triethylamine yields urea or amide derivatives. Column chromatography is critical for purification, with yields ranging from 31% to 34% for urea derivatives . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) improves efficiency.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?

- IR spectroscopy identifies functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹ and C=O stretches for amides at 1650–1750 cm⁻¹) .

- X-ray diffraction (XRD) resolves crystal structures, confirming adamantane cage geometry and substituent positions .

- ¹H/¹³C NMR verifies molecular connectivity; adamantane protons appear as distinct multiplets between δ 1.5–2.5 ppm .

Q. What biological activities have been reported for adamantane-based amines, and how are they assessed?

Adamantane derivatives exhibit antiviral and ion channel modulation properties. For example, two-electrode voltage clamp (TEVC) assays in Xenopus laevis oocytes quantify inhibition of influenza A M2 proton channels. Compounds are tested at 100 µM, with activity reported as % current inhibition relative to controls . Comparative studies with amantadine (1-Adamantanamine) highlight structural determinants of efficacy .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved for complex heterocyclic systems?

- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) .

- Catalytic methods using Pd/C or Cu(I)-ligand systems enhance cross-coupling efficiency for isoxazole or thiophene-containing derivatives .

- Solvent optimization (e.g., DMF for polar intermediates or THF for non-polar systems) minimizes side reactions .

Q. How do structural modifications (e.g., isoxazole or thiophene substituents) affect the biological activity of this compound?

- Isoxazole derivatives (e.g., 9p–9v ) show enhanced antiviral activity due to increased lipophilicity and hydrogen-bonding capacity. For instance, 9p (70% yield) inhibits M2 channels by 85% at 100 µM .

- Thiophene substituents improve membrane permeability, as demonstrated by TEVC assays showing 65–67% inhibition for 9q and 9u .

- Hydroxyl groups (e.g., 9s ) reduce activity due to decreased bioavailability, highlighting the need for prodrug strategies .

Q. What analytical strategies resolve contradictions in spectral data for adamantane derivatives?

- High-resolution mass spectrometry (HR-MS) distinguishes isobaric fragments. For example, m/z 227.20 corresponds to the N-phenyladamantan-1-amine radical cation, confirming fragmentation pathways .

- Dynamic NMR resolves overlapping signals caused by conformational rigidity in the adamantane cage .

- Density Functional Theory (DFT) simulations validate experimental IR and XRD data, addressing discrepancies in bond-length assignments .

Q. How do metal complexes of this compound enhance therapeutic potential?

Complexation with biologically relevant metals (e.g., Pt(II), Cu(II)) improves antitumor activity. For example, platinum(IV) complexes with adamantylamine ligands show IC₅₀ values <10 µM in cisplatin-resistant cell lines via mitochondrial apoptosis induction .

- Synthesis protocol : Reflux the ligand with K₂PtCl₄ in ethanol (1:2 molar ratio) for 6 hours.

- Characterization : Cyclic voltammetry confirms redox activity, while ICP-MS quantifies metal uptake in cells .

Methodological Notes

- Contradiction Analysis : Conflicting XRD and IR data may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) and validate spectral data against certified reference materials (e.g., USP standards for amantadine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.